Limonene dioxide

Description

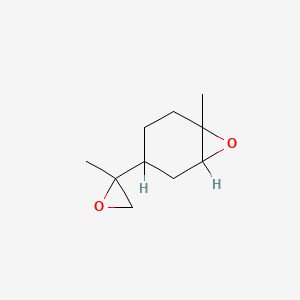

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHIUNHSNSQJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1O2)C3(CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29616-43-1 | |

| Record name | Limonene dioxide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29616-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor of methanol; [HSDB] | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyl-2-oxiranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene diepoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

242 °C | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

118 °C, 118 °C OC | |

| Record name | Limonene diepoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; MISCIBLE WITH METHANOL AND BENZENE; MISCIBLE WITH CARBON TETRACHLORIDE AND HEXANE | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0287 @ 20 °C/4 °C | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.40 | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.02 MM HG @ 20 °C | |

| Record name | Limonene diepoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

96-08-2 | |

| Record name | Limonene dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene diepoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Limonene dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyl-2-oxiranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE DIEPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6TUW5WEJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT: -100 °C | |

| Record name | 1,2:8,9-DIEPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5298 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Limonene Dioxide from Limonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a renewable terpene readily available from citrus fruit peels, is a versatile starting material for the synthesis of value-added chemicals. Its diepoxide, limonene dioxide, is a key platform molecule for the development of bio-based polymers such as epoxy resins, polycarbonates, and nonisocyanate polyurethanes.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound from limonene, focusing on catalyst-free, chemoenzymatic, and tungsten-catalyzed methods. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate research and development in this area.

Core Synthetic Methodologies

The epoxidation of limonene to this compound involves the conversion of both the endocyclic and exocyclic double bonds of the limonene molecule into epoxide groups. Several methods have been developed to achieve this transformation with varying degrees of efficiency, selectivity, and environmental impact.

Catalyst-Free Epoxidation with in situ Generated Dimethyldioxirane (DMDO)

A highly effective and green method for the synthesis of this compound involves the use of dimethyldioxirane (DMDO), which can be generated in situ from the reaction of acetone and Oxone (a potassium triple salt, 2KHSO₅·KHSO₄·K₂SO₄).[3][4] This approach can be performed under mild, room temperature conditions and can achieve near-quantitative yields of this compound.[1][4]

Reaction Mechanism: The reaction proceeds via the formation of DMDO in an aqueous phase, which then acts as the oxidizing agent to epoxidize the double bonds of limonene. The use of a biphasic system or performing the reaction in excess acetone can significantly influence the reaction efficiency.[3]

Quantitative Data Summary:

| Method | Solvent | Oxidant | Temperature (°C) | Reaction Time | Limonene Conversion (%) | This compound Yield (%) | Reference |

| Biphasic System | Ethyl Acetate/Water | Oxone/Acetone | Room Temperature | 2 h | 95 | 33 | [3] |

| Excess Acetone | Acetone | Oxone | Room Temperature | 45 min | ~100 | 97 | [3][4] |

| Ultrasonic Agitation | Acetone | Oxone | Room Temperature | 4.5 min | 100 | 100 | [2] |

Experimental Protocol: Catalyst-Free Epoxidation in Excess Acetone [3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8.5 mmol of R-(+)-limonene in an excess of acetone.

-

Buffer Addition: Add sodium bicarbonate to the reaction mixture.

-

Oxidant Addition: Prepare an aqueous solution of Oxone. Add the Oxone solution dropwise to the limonene-acetone mixture at a controlled flow rate (e.g., 4 mL/min) using a syringe pump. A stoichiometric excess of Oxone (e.g., 30%) is recommended.[3][5]

-

Reaction: Continue vigorous stirring at room temperature for the specified reaction time (e.g., 45 minutes).

-

Work-up: After the reaction is complete, the product can be extracted using an organic solvent. The organic phase is then washed, dried, and the solvent is removed under reduced pressure to yield the this compound product.

Chemoenzymatic Epoxidation

This method utilizes a lipase to catalyze the in situ formation of a peroxy acid, which then acts as the epoxidizing agent. This approach offers a greener alternative to traditional methods that use pre-formed peroxy acids.[6][7]

Reaction Mechanism: The reaction typically involves two steps. First, a lipase, such as Candida antarctica lipase B, catalyzes the formation of a peroxy acid (e.g., peroxyoctanoic acid) from a carboxylic acid (e.g., octanoic acid) and hydrogen peroxide. In the second step, the newly formed peroxy acid epoxidizes the double bonds of limonene.[7]

Quantitative Data Summary:

| Catalyst | Oxidant | Temperature (°C) | Reaction Time | Limonene Conversion (%) | Limonene Oxide Yield (%) | Reference |

| Immobilized Candida antarctica lipase B (Microwave) | H₂O₂/Octanoic Acid | 50 | 2 h | 75.35 ± 0.98 | ~85 (selectivity for monoxide) | [6][7] |

| Immobilized Candida antarctica lipase B (Conventional) | H₂O₂/Octanoic Acid | 50 | 12 h | 44.6 ± 1.14 | Not specified | [6][7] |

Experimental Protocol: Chemoenzymatic Epoxidation [7]

-

Catalyst Preparation: Immobilize Candida antarctica lipase B on a suitable support, such as functionalized silica derived from rice husk ash, and entrap in calcium alginate beads to prevent leaching.

-

Reaction Mixture: In a reaction vessel, combine limonene, octanoic acid, and the immobilized lipase catalyst.

-

Oxidant Addition: Add hydrogen peroxide to the mixture to initiate the in situ generation of peroxyoctanoic acid.

-

Reaction Conditions: Maintain the reaction at the desired temperature (e.g., 50°C) with agitation. Microwave irradiation can be used to significantly reduce the reaction time.[6][7]

-

Product Isolation: After the reaction, the catalyst is separated, and the product is isolated from the reaction mixture through standard extraction and purification techniques.

Tungsten-Catalyzed Epoxidation with Hydrogen Peroxide

The use of a tungsten-based catalyst in combination with hydrogen peroxide provides a highly selective route to limonene-1,2-epoxide, with the potential for further epoxidation to the dioxide. This method can be performed under solvent-free conditions.[8][9]

Reaction Mechanism: A tungsten-based polyoxometalate catalyst activates the hydrogen peroxide, facilitating the transfer of an oxygen atom to the double bonds of limonene. The reaction conditions, particularly the acid concentration, play a crucial role in controlling the selectivity towards the epoxide and minimizing the formation of diols.[9][10]

Quantitative Data Summary:

| Catalyst | Oxidant | Temperature (K) | Reaction Time | H₂O₂ Conversion (%) | Limonene-1,2-epoxide Selectivity (%) | Reference |

| Tungsten-based Polyoxometalate | H₂O₂ | 323 | 15 min | ~95 | 100 | [8][9] |

Experimental Protocol: Tungsten-Catalyzed Epoxidation [8][9]

-

Reaction Setup: In a reaction vessel, combine limonene, the tungsten-based catalyst, and sodium sulphate (to prevent epoxide hydrolysis). The reaction can be run under solvent-free conditions with a specific molar ratio of limonene:H₂O₂:catalyst (e.g., 4:1:0.005).[8][9]

-

Acid Addition: Add a controlled amount of acid (e.g., sulfuric acid) to the mixture. An acid concentration lower than 0.04 M is crucial for high selectivity.[9][10]

-

Oxidant Addition: Add hydrogen peroxide to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at the specified temperature (e.g., 323 K) with vigorous stirring.

-

Product Analysis: Monitor the reaction progress by analyzing samples for H₂O₂ conversion and product formation.

Visualizations

Reaction Pathway for Limonene Epoxidation

The epoxidation of limonene can proceed in a stepwise manner, first forming the monoepoxides (1,2-limonene oxide and 8,9-limonene oxide) and subsequently the diepoxide (this compound). Side reactions, such as allylic oxidation and epoxide hydrolysis, can lead to the formation of byproducts like carveol, carvone, and limonene-1,2-diol.[11][12]

Caption: Reaction pathway for the epoxidation of limonene to this compound.

General Experimental Workflow for this compound Synthesis

The general workflow for the synthesis of this compound involves several key steps, from reaction setup to product purification and analysis.

Caption: General experimental workflow for this compound synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

what are the stereoisomers of limonene dioxide

An In-depth Technical Guide to the Stereoisomers of Limonene Dioxide Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diepoxide derived from the abundant and renewable monoterpene limonene, is a valuable bio-based platform chemical for the synthesis of polymers and fine chemicals. Its utility is intrinsically linked to its stereochemistry. The epoxidation of limonene, which possesses a native chiral center, at its two distinct double bonds results in the formation of multiple stereoisomers. This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their formation, properties, synthesis, and characterization. Quantitative data is summarized in tables, and key processes are visualized using diagrams to facilitate understanding for researchers in organic synthesis and materials science.

Introduction: From Limonene to this compound

Limonene is a chiral monoterpene with one stereocenter at the C4 position, existing as two enantiomers: (R)-(+)-limonene, primarily found in citrus fruit peels, and (S)-(-)-limonene, found in mint and pine.[1][2] The (R)-enantiomer is the most abundant and economically significant. The structure of limonene features two chemically distinct double bonds: an endocyclic (C1-C2) and an exocyclic (C8-C9) bond.

Epoxidation of both double bonds yields this compound (1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane).[3] This transformation introduces three new stereocenters at C1, C2, and C8. Consequently, the epoxidation of a single enantiomer of limonene, such as (R)-(+)-limonene, does not produce a single compound but rather a mixture of four distinct diastereomers.[4] Understanding the formation and properties of these individual stereoisomers is critical for controlling the properties of derived materials, such as epoxy resins and polycarbonates.

Stereoisomer Formation and Structure

The epoxidation of the endocyclic double bond of (4R)-limonene can result in two diastereomeric epoxides relative to the isopropenyl group: cis and trans. A subsequent, non-selective epoxidation of the exocyclic double bond introduces a new stereocenter at C8. This leads to the four possible diastereomers of (4R)-limonene dioxide, as illustrated below.

The cis and trans nomenclature refers to the stereochemistry of the endocyclic epoxide. The reactivity of these isomers differs significantly, particularly in ring-opening polymerizations, where the endocyclic epoxide of the cis-isomers is known to be less reactive.[5]

Physicochemical and Kinetic Data

While this compound is commercially available, it is typically sold as a mixture of isomers. Data for the isolated, pure stereoisomers is scarce in the literature. However, some general properties and kinetic data have been reported.

General Properties

The properties listed below are for the common mixture of this compound isomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| CAS Number | 96-08-2 | [3] |

Kinetic Data

A study on the hydrolysis of monoterpene epoxides provided key insights into the differential reactivity of the this compound isomers in aqueous media. The cis-endo-limonene dioxide was found to hydrolyze significantly faster than the trans isomer.

| Species | General Acid-Catalyzed Hydrolysis Rate Constant (k_GA) (10⁻⁶ s⁻¹) | Source |

| cis-endo-limonene dioxide | 160.3 ± 9.7 | [5] |

| trans-endo-limonene dioxide | 8.36 ± 0.15 | [5] |

| exo-limonene dioxide | 12.6 ± 1.0 | [5] |

Experimental Protocol: Synthesis of this compound

A high-yield, catalyst-free synthesis of this compound can be achieved at room temperature using dimethyldioxirane (DMDO) generated in situ from acetone and Oxone® (potassium peroxymonosulfate).[6][7] This method is advantageous due to its mild conditions and high conversion rates.

Objective: To synthesize this compound from (R)-(+)-limonene as a mixture of diastereomers.

Materials:

-

(R)-(+)-Limonene (8.5 mmol)

-

Acetone (as solvent and reagent)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (e.g., 19 mmol)

Equipment:

-

Reaction flask equipped with a magnetic stirrer

-

Syringe pump or dropping funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Gas Chromatography (GC) instrument for analysis

Workflow Diagram:

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve (R)-(+)-limonene (8.5 mmol) in an excess of acetone. The acetone serves as both the solvent and the precursor for the DMDO oxidant.

-

Oxidant Preparation: In a separate beaker, prepare an aqueous solution of Oxone® (e.g., 19 mmol in ~36 mL of water) and sodium bicarbonate. The bicarbonate is crucial for maintaining a buffered, slightly alkaline pH to facilitate the formation of DMDO.

-

Epoxidation Reaction: Vigorously stir the limonene-acetone mixture at room temperature. Slowly add the aqueous Oxone® solution to the reaction flask using a syringe pump over a period of 45 minutes. A flow rate of approximately 4 mL/min is recommended to control the exothermic reaction and ensure efficient DMDO generation and transfer.[6][7]

-

Monitoring and Workup: Monitor the reaction progress using GC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxides.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. If a biphasic system is not evident, add a suitable organic solvent like ethyl acetate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil. A yield of up to 97% can be achieved under optimized conditions.[6][7]

Characterization of Stereoisomers

The primary method for distinguishing the stereoisomers of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. While complete separation and individual characterization are challenging, ¹H NMR of the diastereomeric mixture reveals distinct signals. The methyl group protons on the endocyclic epoxide ring (C7) often appear as four separate signals between 1.17 and 1.23 ppm, with each signal corresponding to one of the four diastereomers.[4] Further characterization can be performed using ¹³C NMR and advanced 2D NMR techniques (COSY, HSQC) to assign the complex spectra.

Conclusion

The stereoisomers of this compound are foundational to its role as a versatile, bio-based chemical intermediate. Arising from the epoxidation of the two double bonds in chiral limonene, the resulting mixture of four diastereomers presents both challenges and opportunities. The differential reactivity of the cis and trans isomers is a critical consideration in polymerization and synthetic applications. The high-yield, catalyst-free synthesis protocol provided herein offers an accessible route to this valuable monomer mixture. Further research focusing on the efficient separation of these diastereomers or the development of highly stereoselective epoxidation methods will be crucial to unlocking the full potential of this compound in advanced materials and chiral synthesis.

References

- 1. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]

- 2. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Limonene diepoxide | C10H16O2 | CID 232703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. univ-cotedazur.fr [univ-cotedazur.fr]

- 5. www2.oberlin.edu [www2.oberlin.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of cis-Limonene Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene dioxide (LDO), a diepoxide derived from the abundant and renewable monoterpene limonene, is emerging as a significant platform molecule in sustainable chemistry. Its two reactive epoxide groups and chiral nature make it a valuable building block for the synthesis of bio-based polymers, fine chemicals, and potential pharmaceutical intermediates. The epoxidation of limonene results in a mixture of diastereomers, broadly classified as cis and trans isomers, based on the relative stereochemistry of the endocyclic epoxide. The cis-isomer, in particular, has garnered attention for its unique reactivity and the desirable properties it imparts to derivative materials. This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and reactivity of cis-limonene dioxide.

Chemical Structure and Stereochemistry

The epoxidation of both the endocyclic and exocyclic double bonds of (R)-(+)-limonene yields this compound. This process introduces a new chiral center at the C8 position, resulting in four possible diastereomers. The designation cis or trans refers to the stereochemical relationship between the oxygen of the 1,2-epoxide (endocyclic) and the 8,9-epoxide group (exocyclic, formerly the isopropenyl group). In cis-limonene dioxide, these two groups are on the same face of the cyclohexane ring.

The four diastereomers originating from (R)-(+)-limonene are:

-

(1R,2S,4R,8S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane (cis)

-

(1R,2S,4R,8R)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane (cis)

-

(1S,2R,4R,8S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane (trans)

-

(1S,2R,4R,8R)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane (trans)

Below is a logical diagram illustrating the generation of these stereoisomers.

Physicochemical Properties

Quantitative data for this compound and its precursor, limonene oxide, are summarized below. It is important to note that properties for this compound are often reported for the mixture of isomers.

| Property | cis-(+)-Limonene Oxide | This compound (mixture of isomers) | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 152.23 g/mol | 168.24 g/mol | [1] |

| Appearance | Liquid | Colorless to light yellow clear liquid | [1] |

| Density | 0.932 g/mL | - | |

| Purity | - | >85.0% (GC) | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the epoxidation of limonene, often resulting in a mixture of cis and trans isomers. Various oxidizing agents can be employed, with peracetic acid and dimethyldioxirane (DMDO) being common choices.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a method utilizing peracetic acid.

Materials:

-

d-limonene

-

Sodium carbonate

-

40% Peracetic acid

-

Magnesium sulfate

-

Ice water

-

Brine solution

Procedure:

-

A mixture of 1 kg (7.3 mol) of d-limonene and 310.6 g of sodium carbonate is prepared in a mechanically stirred reaction vessel.

-

The mixture is cooled to a temperature between 0°C and 10°C.

-

1.61 kg (9.1 mol) of 40% peracetic acid is added dropwise to the cooled mixture.

-

After the complete addition of peracetic acid, the reaction mixture is stirred for an additional 45 minutes.

-

The mixture is then washed sequentially with ice water, a sodium carbonate solution, and brine.

-

The resulting organic layer is dried over magnesium sulfate.

-

The final product can be purified by distillation to separate any unreacted limonene, the mono-epoxides, and the desired diepoxide.[2]

The following diagram outlines the general workflow for the synthesis and purification of cis-limonene dioxide.

Experimental Protocol: Kinetic Resolution of cis and trans Isomers

The separation of cis and trans isomers of limonene oxides can be achieved through kinetic resolution, which exploits the different reaction rates of the isomers. The cis-isomer is generally less reactive towards acid-catalyzed ring-opening.[3]

Materials:

-

Mixture of cis/trans-limonene oxide

-

Sodium acetate (NaOAc) solution (100 mM, pH 4)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

1.0 g of the cis/trans-limonene oxide mixture is added to 200 mL of a 100 mM sodium acetate solution (pH 4).

-

The mixture is stirred, and the reaction progress is monitored by Gas Chromatography (GC) until the cis-epoxide is completely consumed (approximately 3.5 hours).

-

The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The unreacted trans-epoxide is extracted from the aqueous phase using hexane (3 x 100 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the purified trans-limonene oxide.[4]

-

A complementary method using mercuric chloride at pH 7 can be employed to isolate the unreacted cis-limonene oxide.[4]

Spectroscopic Characterization

The structural elucidation of cis-limonene dioxide is primarily accomplished through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

The NMR spectra of this compound are complex due to the presence of multiple diastereomers. However, distinct signals can be attributed to the cis and trans configurations.

¹H and ¹³C NMR Data for Limonene Oxides and Dioxides

| Compound/Isomer | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) | Reference(s) |

| cis-(+)-Limonene Oxide | 1.30 (s, 3H), 1.45–1.68 (m, 3H), 1.69–1.72 (m, 3H), 1.80–1.96 (m, 2H), 1.85–1.95 (m, 2H), 2.10–2.20 (m, 1H), 3.04–3.06 (m, 1H), 4.65–4.67 (m, 1H), 4.67–4.73 (m, 1H) | - | [4] |

| cis-Limonene Dioxide | 3.12–2.95 (m, 1H), 2.72–2.48 (m, 2H), 2.29–2.04 (m, 1H), 1.99–1.76 (m, 2H), 1.74–1.43 (m, 4H), 1.33 (s, 3H), 1.26 (d, J = 3.0 Hz, 3H) | - | [5] |

| Limonene Oxide (general) | - | Disappearance of peaks around 59-56 ppm (epoxy group) upon reaction. | [6] |

Note: The provided NMR data for cis-limonene dioxide is a general description from the literature and may not represent a complete peak assignment due to isomeric complexity.

FTIR Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the epoxidation of limonene. The disappearance of characteristic peaks for the C=C double bonds is a key indicator of the successful formation of this compound.

FTIR Peak Assignments for Limonene and this compound

| Wavenumber (cm⁻¹) | Assignment | Change upon Epoxidation | Reference(s) |

| ~3072 | =C-H stretching | Disappears | [7] |

| 2800-3010 | C-H stretching | Remains | [7] |

| ~1645 | C=C stretching | Disappears | [7][8] |

| ~1100 | C-O stretching (ether) | Appears/Strengthens | [7] |

| ~884 | C=C out-of-plane bending | Disappears | [7] |

Reactivity of cis-Limonene Dioxide

A crucial aspect of cis-limonene dioxide's chemistry is the differential reactivity of its two epoxide rings. The endocyclic (1,2-) epoxide in the cis configuration exhibits significantly lower reactivity towards nucleophiles compared to the exocyclic (8,9-) epoxide and the endocyclic epoxide in the trans isomer.[5][9]

This reduced reactivity is often explained by the Fürst-Plattner rule (or the trans-diaxial effect), which dictates that nucleophilic attack on a cyclohexene derivative is most favorable when it occurs in a trans-diaxial manner relative to the leaving group (in this case, the epoxide oxygen). In the chair-like conformation of cis-limonene dioxide, a trans-diaxial approach to the endocyclic epoxide is sterically hindered.[7]

Applications in Materials Science

The distinct reactivity of cis-limonene dioxide makes it a promising monomer for the development of advanced bio-based materials. When used in polymerization reactions, the less reactive endocyclic epoxide can lead to materials with unique properties. For instance, thermosets generated from cis-LDO have been shown to exhibit high mechanical performance.[10]

Mechanical Properties of a cis-Limonene Dioxide-Based Thermoset

| Property | Value |

| Tensile Strength (σ) | 43 MPa |

| Elongation at Break (ε) | 4.56% |

| Young's Modulus (E) | 1.36 GPa |

| Storage Modulus (E') | 1.68 GPa |

| Shore D Hardness | 81 |

| Data from a study on thermosets created by crosslinking cis-LDO with glutaric anhydride.[10] |

Conclusion

cis-Limonene dioxide is a structurally complex and chemically versatile molecule derived from a readily available renewable resource. Its stereochemistry plays a critical role in its reactivity, particularly the reduced accessibility of the endocyclic epoxide to nucleophilic attack. This feature can be exploited for the kinetic resolution of its diastereomers and for the synthesis of novel polymers with enhanced mechanical properties. A thorough understanding of its structure and reactivity, as detailed in this guide, is essential for harnessing the full potential of cis-limonene dioxide in the development of sustainable materials and chemical intermediates. Further research into the complete spectroscopic characterization of the individual cis-diastereomers will undoubtedly open new avenues for its application in drug development and materials science.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure of trans-Limonene Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of trans-limonene dioxide. Limonene dioxide, a bio-based epoxy monomer derived from the epoxidation of the two double bonds in limonene, exists as a mixture of four isomers.[1] Two of these isomers are the trans-diastereomers, which are of particular interest due to their higher reactivity in polymerization processes compared to their cis counterparts.[1][2] This document details the specific characteristics of the trans isomers, offering valuable information for their application in the development of novel biomaterials and pharmaceuticals.

Chemical Structure of trans-Limonene Dioxide

The epoxidation of (+)-limonene, which is optically pure, results in the formation of four diastereoisomers of this compound.[2] The "trans" designation refers to the stereochemical relationship between the methyl and isopropenyl groups on the cyclohexane ring. In the trans isomers, these two groups are on opposite sides of the ring. The subsequent epoxidation of the isopropenyl group's double bond introduces another chiral center at the C8 position, leading to two distinct trans isomers: trans-R and trans-S.[2]

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for trans-limonene dioxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Colorless oil | [4] |

Table 2: ¹H NMR Spectroscopic Data for trans-Limonene Dioxide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 2.92 | t, J = 5.8 Hz | 1H | H on endocyclic epoxide | [2] |

| 2.59–2.40 | m | 2H | H on exocyclic epoxide | [2] |

| 2.15–1.82 | m | 2H | Ring CH₂ | [2] |

| 1.78–1.56 | m | 1H | Ring CH | [2] |

| 1.63–1.49 | m | 1H | Ring CH₂ | [2] |

| 1.52–0.91 | m | 9H | Methyl and other ring protons | [2] |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3000-2800 | C-H stretching | [1] |

| ~1250 | Asymmetric stretching of 1,2-epoxide | [2] |

| ~890 | Symmetric stretching of 8,9-epoxide | [2] |

| ~840 | Asymmetric stretching of 8,9-epoxide | [2] |

Experimental Protocols

A two-step procedure is utilized for the synthesis of the separated trans isomers of this compound.[2]

Step 1: Synthesis and Separation of trans-Limonene Oxide (trans-LO)

-

A mechanically stirred mixture of 1 kg (7.3 mol) of d-limonene and 310.6 g of sodium carbonate is cooled to 0°-10° C.[4]

-

1.61 kg (9.1 mol) of 40% peracetic acid is added dropwise to the mixture.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional 45 minutes.[4]

-

The mixture is then washed with ice water, sodium carbonate solution, and brine.[4]

-

The resulting oil is dried over magnesium sulfate and distilled to separate the cis- and trans-epoxides.[4]

Step 2: Epoxidation of trans-LO to trans-LDO

-

In a 250 ml round bottom flask, m-Chloroperoxybenzoic acid (mCPBA) (8.5 g, 48.9 mmol) is suspended in 35 ml of CH₂Cl₂ at 0°C under magnetic stirring.[2]

-

trans-Limonene oxide (5 g, 32.6 mmol) is then added to the suspension.[2]

-

The reaction mixture is stirred at 0°C for 2 hours and then at room temperature overnight.[2]

-

The mixture is filtered, and the filtrate is washed with a saturated NaHCO₃ solution and brine.[2]

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield trans-LDO.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically collected using an average of 64 scans with a resolution of 2 cm⁻¹ over a range of 600 to 4000 cm⁻¹.[1] This technique is used to monitor the disappearance of the epoxide groups during polymerization reactions.[2]

-

Differential Scanning Calorimetry (DSC): DSC is employed to study the kinetics of cross-linking.[1] For a typical analysis, a sample is heated from 23°C to 210°C at varying heating rates (e.g., 2°C, 5°C, 10°C, and 15°C/min).[1]

Synthesis and Reactivity Pathway

The epoxidation of (+)-limonene is a non-stereoselective process that yields a mixture of four diastereomers. The initial epoxidation of the endocyclic double bond produces both cis- and trans-limonene oxide. Subsequent epoxidation of the exocyclic double bond in each of these isomers leads to the four final this compound products.[1] The trans isomers of this compound are noted to be more reactive than the cis isomers in cross-linking reactions with amines.[1]

Conclusion

trans-Limonene dioxide is a valuable bio-based monomer with significant potential in the development of sustainable polymers and specialty chemicals. Its distinct stereochemistry leads to higher reactivity compared to its cis counterparts, making it a preferred choice for applications requiring efficient cross-linking. The detailed structural, spectroscopic, and synthetic information provided in this guide serves as a critical resource for researchers and professionals working to harness the potential of this versatile biomaterial.

References

Limonene Dioxide: A Technical Guide for Researchers

CAS Number: 96-08-2

This technical guide provides an in-depth overview of limonene dioxide, a bicyclic monoterpene oxide derived from limonene.[1] It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic citrus-like or mild methanol-like odor.[1][2][3] It is a versatile molecule with applications as a solvent, in cleaning products, and as an intermediate in organic synthesis.[1] Its potential antimicrobial and antioxidant properties have also been a subject of study.[1]

Quantitative data on the physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [1][4][5][6] |

| Molecular Weight | 168.24 g/mol | [1][2][4][6] |

| CAS Number | 96-08-2 | [1][2][4][6] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 242 °C | [2][4][6] |

| Melting Point | < -60 °C | [3] |

| Density | 1.0287 g/cm³ at 20 °C | [2][3][6] |

| Flash Point | 95.2 °C to 118 °C | [2][5] |

| Solubility | Slightly soluble in water; miscible with methanol, benzene, carbon tetrachloride, and hexane. | [2][3][4] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [3] |

Toxicological Data

The toxicological profile of this compound indicates moderate toxicity upon dermal exposure and mild toxicity via ingestion. It is also recognized as a skin irritant.[4] Key toxicological data are presented below.

| Metric | Value | Species | Route of Exposure | Source(s) |

| LC50 | 60,000 mg/m³ | Rat | Inhalation | [2] |

| Toxicity Summary | Moderately toxic by skin contact and intramuscular routes. Mildly toxic by ingestion. A skin irritant. | - | - | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections provide established protocols.

Synthesis of this compound via Epoxidation

A common method for the synthesis of this compound is the epoxidation of limonene. One established protocol utilizes Oxone as the oxidizing agent in a biphasic system.[4]

Materials:

-

R-(+)-limonene

-

Oxone (potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate

-

Water

-

Three-neck round-bottom flask

-

Syringe pump

Procedure:

-

In a three-neck round-bottom flask, combine 40 mL of water, 3.55 g of sodium bicarbonate, 4.90 g of acetone, 40 mL of ethyl acetate, and 8.5 mmol of R-(+)-limonene.[4]

-

Prepare a solution of 5.20 g of Oxone in 50 mL of water.[4]

-

Add the Oxone solution dropwise to the limonene mixture at a flow rate of 1 mL/min using a syringe pump at room temperature.[4]

-

After the addition is complete, continue to stir the reaction mixture vigorously for another hour.[4]

-

The product, this compound, can then be isolated from the organic phase.

Another approach involves the in-situ generation of dimethyl dioxirane (DMDO) in excess acetone, which has been shown to achieve a high yield of this compound.[4]

Analytical Methodology: GC-MS with SPME

The analysis of this compound, particularly in complex matrices like essential oils or beverages, can be effectively performed using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Equipment and Materials:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

SPME fiber (e.g., 7-µm bonded poly(dimethylsiloxane))

-

Vials for headspace sampling

-

This compound standard for calibration

Procedure:

-

Place a known volume (e.g., 1.0 mL) of the sample or standard solution into a sample vial.[6]

-

Expose the SPME fiber to the headspace above the sample for a predetermined and optimized time to allow for the adsorption of volatile compounds, including this compound.[6]

-

Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.[6]

-

Separate the components on a suitable GC column (e.g., with a temperature program starting at 110°C, holding for 6 minutes, then ramping at 20°C/min to 200°C and holding for 1 minute).[6]

-

Detect and identify this compound using the mass spectrometer. Quantitation can be achieved using an external standard calibration curve.[6]

Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the analysis of this compound.

References

- 1. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

Limonene Dioxide: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene dioxide (CAS No. 96-08-2), also known as limonene diepoxide or 1-methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane, is a bicyclic monoterpene oxide derived from limonene.[1] Its dual epoxide functionality makes it a valuable intermediate in organic synthesis and polymer chemistry.[1] While its precursor, d-limonene, is generally regarded as having low systemic toxicity, this compound, often formed through the atmospheric oxidation of limonene, presents distinct handling challenges and health hazards, primarily related to skin sensitization and irritation.[2][3][4]

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, tailored for professionals in research and development. It consolidates available data, outlines experimental safety protocols, and visualizes critical handling workflows to ensure safe laboratory practices.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 96-08-2 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, methanol-like | [5] |

| Boiling Point | 242 °C | [5] |

| Density | 1.0287 g/cm³ at 20 °C | [5] |

| Flash Point | 118 °C | [5] |

| Solubility | Slightly soluble in water; miscible with methanol, benzene, carbon tetrachloride, and hexane. | [5] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary health concerns are dermal and eye irritation, and particularly, its potential as a potent skin sensitizer.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2][7] |

Summary of Acute Toxicity Data

Quantitative acute toxicity data for this compound is limited. Much of the available data is for its precursor, d-limonene, which generally shows low acute toxicity. However, this compound itself is considered more hazardous upon dermal contact.

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| This compound | |||||

| LC₅₀ | Rat | Inhalation | 60,000 mg/m³ (4h) Note 1 | Low Toxicity (Unverified) | [5] |

| Dermal Toxicity | - | Dermal | - | Moderately toxic | [6] |

| Oral Toxicity | - | Oral | - | Mildly toxic | [6] |

| d-Limonene (Precursor) | |||||

| LD₅₀ | Rat | Oral | >2,000 - 5,200 mg/kg | Low Toxicity | [4][8][9] |

| LD₅₀ | Rabbit | Dermal | >5,000 mg/kg | Low Toxicity | [4][8][10] |

Note 1: This value from PubChem appears exceptionally high and should be treated with caution until verified by other sources.

Key Toxicological Concerns

-

Skin Sensitization: The most significant health hazard of this compound is its activity as a potent skin sensitizer.[2] It is one of the oxidation products responsible for the allergenic properties of aged d-limonene.[2][11] Repeated or prolonged skin contact may lead to allergic contact dermatitis, characterized by redness, swelling, and vesicles.[7][11]

-

Skin and Eye Irritation: this compound is classified as a skin irritant and causes serious eye irritation.[5][6] Direct contact can lead to redness and pain.[12]

-

Carcinogenicity: It is classified as a questionable carcinogen with experimental tumorigenic data.[6] The epoxide group is a potential alkylating agent, which may confer mutagenic or carcinogenic properties.[7][13]

Safe Handling and Storage

Given the hazards, particularly skin sensitization, stringent handling procedures are mandatory.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures involving heating or aerosol generation, a certified chemical fume hood is required.

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent skin and eye contact.

-

Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be used. Discard and replace gloves immediately if they show signs of degradation or contamination.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of splashes, a chemically resistant apron and sleeves are recommended.

-

Respiratory Protection: Respiratory protection is generally not required when working with small quantities in a well-ventilated area. If aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[14]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures and First Aid

Rapid and appropriate response to exposure or spills is critical.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. | [14][15] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention. | [15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center. | [4] |

Accidental Release Measures

-

Evacuate: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of heat, sparks, and flames.

-

Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Experimental Protocols for Safety Assessment

Standardized testing protocols are used to characterize the specific hazards of chemicals like this compound. The following are summaries of key OECD guidelines relevant to its primary hazards.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance (0.5 g or 0.5 mL) is applied to a small area of skin (approx. 6 cm²) on a single experimental animal (typically an albino rabbit).[2]

-

Procedure:

-

The substance is applied to the shaved skin and held in place with a porous gauze patch for a 4-hour exposure period.[2][16]

-

After 4 hours, the patch and any residual substance are removed.[2]

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

-

If effects are not resolved, observations continue for up to 14 days.[2]

-

If a corrosive effect is not observed in the first animal, the test is confirmed in additional animals.[17]

-

-

Interpretation: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant.[11]

OECD 405: Acute Eye Irritation/Corrosion

This test determines the potential for a substance to cause eye damage.

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[3][18]

-

Procedure:

-

A single dose (e.g., 0.1 mL for liquids) is instilled into the eye after application of topical anesthetic and systemic analgesics to minimize distress.[3][19]

-

The eyelids are held together for one second to prevent loss of the substance.[20]

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[3]

-

Observations can be extended up to 21 days to assess reversibility.[18]

-

A sequential testing strategy is used, starting with one animal and only proceeding to others if a clear corrosive or non-irritant result is not obtained.[20]

-

-

Interpretation: Lesions are scored according to a standardized system to classify the substance's irritation or corrosion potential.[1]

OECD 442D: In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test)

This in vitro method helps determine if a chemical is a skin sensitizer by measuring the activation of keratinocytes, a key event in the skin sensitization pathway.[21][22]

-

Principle: The test uses a human keratinocyte cell line (e.g., KeratinoSens™) that has been genetically modified.[5][23] It contains a luciferase reporter gene under the control of an Antioxidant Response Element (ARE). Sensitizing chemicals activate the Keap1-Nrf2 signaling pathway, leading to the production of luciferase, which can be measured by luminescence.[21][24]

-

Procedure:

-

The keratinocyte cell line is cultured in 96-well plates.

-

Cells are exposed to a range of concentrations of the test substance (e.g., this compound) for a set period (e.g., 48 hours).

-

A parallel cytotoxicity assay is run to ensure the concentrations used are not killing the cells, which would confound the results.

-

After exposure, a substrate for the luciferase enzyme is added.

-

The luminescence, which is proportional to the activation of the ARE pathway, is measured using a luminometer.

-

-

Interpretation: A substance is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold without causing substantial cytotoxicity.[24]

Toxicological Mechanisms and Signaling Pathways

The toxicity of epoxides and related compounds is often linked to their ability to react with cellular macromolecules. For this compound and other skin sensitizers, specific cell signaling pathways are activated, leading to an inflammatory and allergic response.

Keratinocyte Activation and the Keap1-Nrf2 Pathway

The initial event in skin sensitization involves the chemical acting as an electrophile that covalently binds to nucleophilic residues on skin proteins. This modification is recognized as foreign by the immune system. In keratinocytes, this chemical stress activates the Keap1-Nrf2 signaling pathway.[21]

-

Mechanism:

-

Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which targets it for degradation.

-

Electrophilic sensitizers like this compound react with cysteine residues on Keap1.

-

This reaction changes Keap1's conformation, releasing Nrf2.

-

Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.

-

This leads to the transcription of genes involved in detoxification and antioxidant defense. This cellular stress response is a key indicator of sensitization potential, forming the basis of the OECD 442D assay.[5]

-

Inflammatory Signaling (NF-κB and MAPK Pathways)

Exposure to irritants and sensitizers, including oxidation products of limonene, can induce an inflammatory response in epithelial cells, mediated by pathways such as NF-κB and MAP kinase.[25][26]

-

Mechanism:

-

Cellular stress (e.g., from chemical exposure or oxidative stress) activates upstream kinases.

-

These kinases phosphorylate key signaling proteins.

-

Once in the nucleus, these activated transcription factors (like NF-κB and AP-1, a target of the MAPK pathway) bind to DNA.

-

This promotes the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines.[28][29]

-

The release of these mediators recruits immune cells and propagates the inflammatory response, contributing to the symptoms of irritation and allergic contact dermatitis.

-

Mandatory Visualizations (Graphviz)

Laboratory Handling Workflow

Accidental Spill Response Workflow

First Aid and Exposure Response

Inflammatory Signaling Pathway Activation

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. odiesoil.com [odiesoil.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. assets.criver.com [assets.criver.com]

- 7. Limonene exerts antiproliferative effects and increases nitric oxide levels on a lymphoma cell line by dual mechanism of the ERK pathway: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hurstscientific.com.au [hurstscientific.com.au]

- 9. fishersci.com [fishersci.com]

- 10. columbuschemical.com [columbuschemical.com]

- 11. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epoxide - Wikipedia [en.wikipedia.org]

- 15. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. iivs.org [iivs.org]

- 24. eurolab.net [eurolab.net]

- 25. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pulmonary Effects of Inhaled Limonene Ozone Reaction Products in Elderly Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Solubility of Limonene Dioxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonene dioxide, a bio-based diepoxide derived from the oxidation of limonene, is a compound of significant interest in the development of sustainable polymers, specialty chemicals, and pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including semi-quantitative predicted data based on Hansen Solubility Parameters, and detailed experimental protocols for determining its solubility.

Introduction

Predicted Solubility of this compound

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive framework for understanding the solubility of a solute in various solvents. The principle of "like dissolves like" is quantified by comparing the HSP of the solute (this compound) and the solvents. A smaller distance between the HSP values of the solute and a solvent suggests a higher likelihood of solubility.

The HSP are composed of three parameters:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Due to the lack of experimentally determined HSP for this compound, values have been estimated based on its chemical structure, drawing parallels with limonene and other cyclic epoxides. The estimated HSP for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰⁵) |

| δD | 17.5 |

| δP | 5.5 |

| δH | 6.0 |

Based on these estimated parameters, the solubility of this compound in a range of common organic solvents has been predicted. The results are summarized in Table 2, where solvents are categorized by their predicted solubility. "High" solubility is predicted for solvents with a small HSP distance to this compound, "Moderate" for those with an intermediate distance, and "Low" for those with a large distance.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Predicted Solubility |

| Alcohols | |

| Methanol | High |

| Ethanol | High |

| Isopropanol | High |

| Ketones | |

| Acetone | High |

| Methyl Ethyl Ketone | High |

| Esters | |

| Ethyl Acetate | High |

| Ethers | |

| Diethyl Ether | High |

| Tetrahydrofuran (THF) | High |

| Hydrocarbons | |

| Hexane | Moderate |

| Toluene | High |

| Chlorinated Solvents | |

| Dichloromethane | High |

| Chloroform | High |

| Other Solvents | |

| Acetonitrile | Moderate |

| Dimethyl Sulfoxide (DMSO) | Moderate |

| Water | Low |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in organic solvents using a gravimetric method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Glass pipettes and bulbs

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) glass pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved micro-droplets of this compound.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound (242 °C) can be used.[2][3][4][5]

-

Once the solvent has completely evaporated, reweigh the evaporating dish containing the this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of this compound per 100 grams of solvent or moles of this compound per liter of solvent.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, addressing a critical data gap for researchers and professionals in the chemical and pharmaceutical industries. The predicted solubility data, based on the Hansen Solubility Parameter model, offers a valuable tool for initial solvent screening and process design. Furthermore, the detailed experimental protocol provides a standardized method for obtaining precise quantitative solubility data, enabling the validation of predictions and the generation of robust datasets for process optimization and formulation development. Further experimental work is encouraged to validate and refine the predicted solubility data presented herein.

References

Limonene Dioxide: A Comprehensive Technical Guide to a Versatile Bio-Based Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene dioxide, a derivative of the abundant and renewable terpene limonene, is emerging as a critical building block for sustainable polymers. Extracted from citrus peel waste, limonene provides a green alternative to petroleum-based monomers.[1] The epoxidation of limonene's two double bonds yields this compound, a versatile monomer capable of undergoing various polymerization reactions to produce a range of materials, from thermosets to thermoplastics, with promising applications in fields including drug delivery and biomedical devices.[2][3] This in-depth technical guide provides a comprehensive overview of this compound, focusing on its synthesis, polymerization, and the properties of the resulting polymers, with a particular emphasis on experimental protocols and quantitative data to aid researchers in their endeavors.

Synthesis of this compound